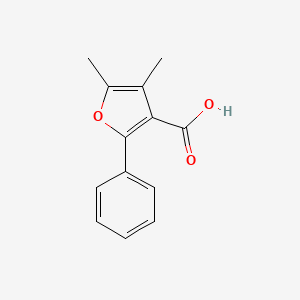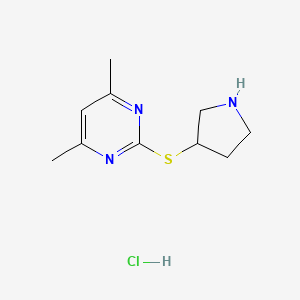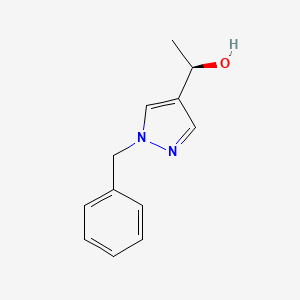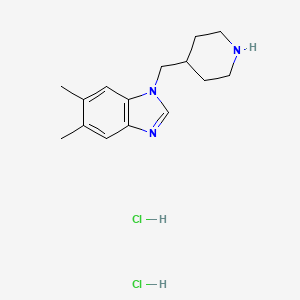
4,5-Dimethyl-2-phenylfuran-3-carboxylic acid
Overview
Description
“4,5-Dimethyl-2-phenylfuran-3-carboxylic acid” is an organic compound . It belongs to the family of furan carboxylic acid derivatives.
Molecular Structure Analysis
The molecular formula of “4,5-Dimethyl-2-phenylfuran-3-carboxylic acid” is C13H12O3 . Its molecular weight is 216.23 g/mol .Physical And Chemical Properties Analysis
“4,5-Dimethyl-2-phenylfuran-3-carboxylic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization
- Studies demonstrate the synthesis and characterization of various furan and pyrrole derivatives, focusing on their preparation and potential applications. For instance, research by Schmitz et al. (1985) explores the ring opening and enlargement of cyclopropene carboxylic acids, hinting at the chemical reactivity and transformation pathways that might be relevant for derivatives of furan compounds (Schmitz, Sonnenschein, & Kuban, 1985).
Chemical Properties and Reactions
- The investigation of chemical properties and reactions of furan derivatives is crucial for understanding their scientific applications. Research by Prostakov et al. (1986) on α-phenylisocinchomeronic and 4-azafluorenone 3-carboxylic acids provides insights into the synthesis of related compounds, which may share reactivity patterns with 4,5-Dimethyl-2-phenylfuran-3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
Applications in Polymer Science
- The field of polymer science often explores the use of carboxylic acids and their derivatives as building blocks or modifiers for polymers. Wrzyszczyński et al. (2000) discuss the use of sulfur-containing carboxylic acids in photoinduced free-radical polymerizations, a topic that underscores the utility of carboxylic acids in polymer chemistry and could be relevant to the applications of 4,5-Dimethyl-2-phenylfuran-3-carboxylic acid in material science (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Structural Analysis
- Structural analysis through X-ray diffraction is a common approach to understanding the molecular geometry and crystal packing of carboxylic acids and their derivatives. Kovalskyi et al. (2011) provide an example of such analysis for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, which could offer methodological parallels for studying the structure of 4,5-Dimethyl-2-phenylfuran-3-carboxylic acid (Kovalskyi, Kinzhybalo, Karpiak, & Marshalok, 2011).
Safety and Hazards
properties
IUPAC Name |
4,5-dimethyl-2-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-9(2)16-12(11(8)13(14)15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQVQPPMHMFZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-phenylfuran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)


![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)


![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
